molecular formula C8H8ClIN2O B8527357 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine

6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine

Cat. No.: B8527357
M. Wt: 310.52 g/mol
InChI Key: IVDURCNGOUWJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine is a heterocyclic compound that contains both chlorine and iodine atoms It is a derivative of pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-cyclopropylmethoxy-pyridazine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-3-cyclopropylmethoxy-4-iodo-pyridazine.

Scientific Research Applications

6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with unique properties.

    Biological Studies: It is used in biological studies to understand its interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound has a similar structure but contains a pyrazole ring instead of a cyclopropylmethoxy group.

    6-Chloro-4-iodo-3-methoxypyridazine: This compound has a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine is unique due to the presence of both chlorine and iodine atoms on the pyridazine ring, as well as the cyclopropylmethoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C8H8ClIN2O

Molecular Weight

310.52 g/mol

IUPAC Name

6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine

InChI

InChI=1S/C8H8ClIN2O/c9-7-3-6(10)8(12-11-7)13-4-5-1-2-5/h3,5H,1-2,4H2

InChI Key

IVDURCNGOUWJDV-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NN=C(C=C2I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.988 mL 2,2,6,6-tetramethylpiperidine in 10 mL tetrahydrofuran was added 3.534 mL of a 1.6M solution of n-butyl lithium in hexane at ambient temperature and the mixture was stirred at room temperature for 30 min. To this solution was added rapidly a pre-cooled (−75° C.) solution of 0.300 g 3-chloro-6-cyclopropylmethoxy-pyridazine in 10 mL tetrahydrofuran at −75° C. After 5 minutes, a precooled solution of 0.701 g iodine in 10 mL THF was added rapidly. The reaction mixture was stirred at −75° C. for 30 minutes and then quenched with a saturated aqueous solution of ammonium chloride and diluted with ethyl acetate. The phases were separated and the organic phase was purified by chromatography on silica gel using a gradient of heptane:ethyl acetate=95:5 to 50:50 to yield 0.206 g of the title compound as light yellow solid, MS 310.9 (M+H)+.
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